molecular formula C17H14N4O3 B1361321 3-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID

3-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID

Cat. No.: B1361321
M. Wt: 322.32 g/mol
InChI Key: ZSFHBUZPDGQFJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a hydrazine moiety, and a benzoic acid group

Preparation Methods

The synthesis of 3-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclocondensation of hydrazine with a carbonyl compound.

    Introduction of the Hydrazine Moiety: The hydrazine moiety is introduced by reacting the pyrazole derivative with hydrazine hydrate.

    Attachment of the Benzoic Acid Group: The final step involves the coupling of the hydrazine-pyrazole intermediate with a benzoic acid derivative.

Chemical Reactions Analysis

3-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID undergoes various chemical reactions, including:

Scientific Research Applications

3-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

3-{2-[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID can be compared with similar compounds such as:

    4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound has a similar structure but lacks the hydrazine moiety.

    3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid: This compound contains an oxadiazole ring instead of a pyrazole ring.

Properties

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

3-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]benzoic acid

InChI

InChI=1S/C17H14N4O3/c1-11-15(16(22)21(20-11)14-8-3-2-4-9-14)19-18-13-7-5-6-12(10-13)17(23)24/h2-10,20H,1H3,(H,23,24)

InChI Key

ZSFHBUZPDGQFJX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC(=C3)C(=O)O

solubility

27.9 [ug/mL]

Origin of Product

United States

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